

Structure-Activity Relationship of 2-(Methoxymethyl)piperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

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The **2-(methoxymethyl)piperidine** scaffold has emerged as a valuable pharmacophore in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-(methoxymethyl)piperidine** derivatives, with a focus on their activity as C-C chemokine receptor type 5 (CCR5) antagonists. Experimental data and detailed protocols are presented to support the findings.

CCR5 Antagonists: From Methyl to Methoxymethyl Substitution

A key example highlighting the significance of the 2-(methoxymethyl) substituent is the development of Vicriviroc (SCH 417690), a potent and selective CCR5 antagonist for the treatment of HIV-1 infection. The optimization of a lead compound, a benzylic methyl analog, to Vicriviroc, which features a methoxymethyl group, resulted in a significant improvement in receptor selectivity and oral bioavailability.

The nature and size of the substituent at the benzylic position were found to be critical in controlling the selectivity for the CCR5 receptor over muscarinic M1 and M2 receptors. The introduction of the methoxymethyl group in Vicriviroc led to an analogue with excellent receptor selectivity and favorable pharmacokinetic properties, ultimately leading to its advancement into clinical trials.^[1]

Comparative Biological Activity

The following table summarizes the in vitro antiviral activity of Vicriviroc and its precursor, SCH-C, against various HIV-1 isolates.

Compound	Target	Assay	Activity (IC90, nM)
Vicriviroc (SCH 417690)	CCR5	PBMC replication assay	3.3 (JrFL), 2.8 (ADA-M), 1.8 (301657), 4.9 (JV1083), 10 (RU 570)
SCH-C (Precursor)	CCR5	PBMC replication assay	Generally less potent than Vicriviroc

Note: Specific IC90 values for SCH-C against all listed strains were not readily available in the reviewed literature, but it is consistently reported as being less potent than Vicriviroc.

Experimental Protocols

CCR5-Mediated Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of the compounds.

- **Cell Line:** CHO cells stably co-expressing human CCR5 and a G-protein-coupled inwardly rectifying potassium channel (GIRK).
- **Loading:** Cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM.
- **Compound Incubation:** The loaded cells are pre-incubated with varying concentrations of the test compound.
- **Agonist Stimulation:** The cells are then stimulated with a CCR5 agonist, such as RANTES (CCL5).
- **Measurement:** The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

- **Data Analysis:** The IC₅₀ values are calculated by determining the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium mobilization.

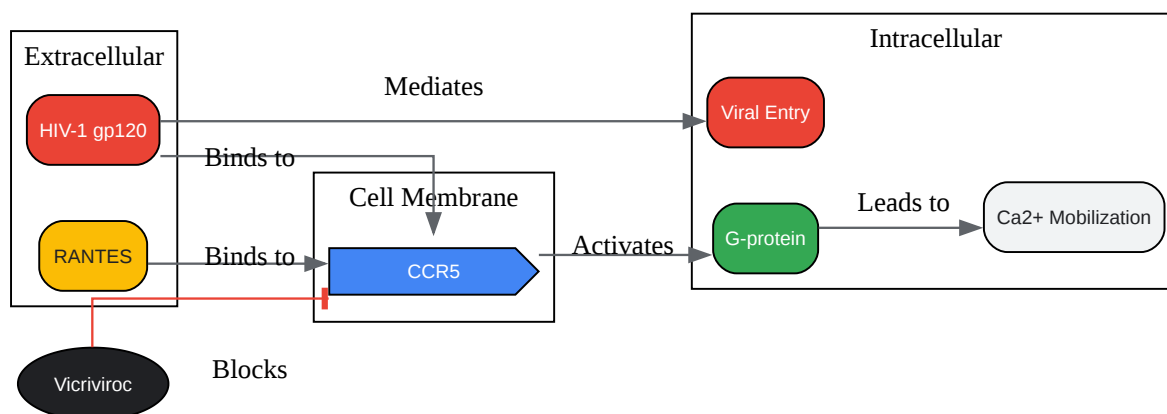
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the antiviral efficacy of the compounds in a more physiologically relevant cell type.

- **Cell Isolation:** PBMCs are isolated from healthy human donors.
- **Cell Stimulation:** The cells are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.
- **Infection:** The stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., JrFL, ADA-M).
- **Compound Treatment:** The infected cells are cultured in the presence of serial dilutions of the test compounds.
- **Endpoint Measurement:** After a defined incubation period (typically 7 days), viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The IC₉₀ values, representing the concentration of the compound that inhibits viral replication by 90%, are determined from the dose-response curves.

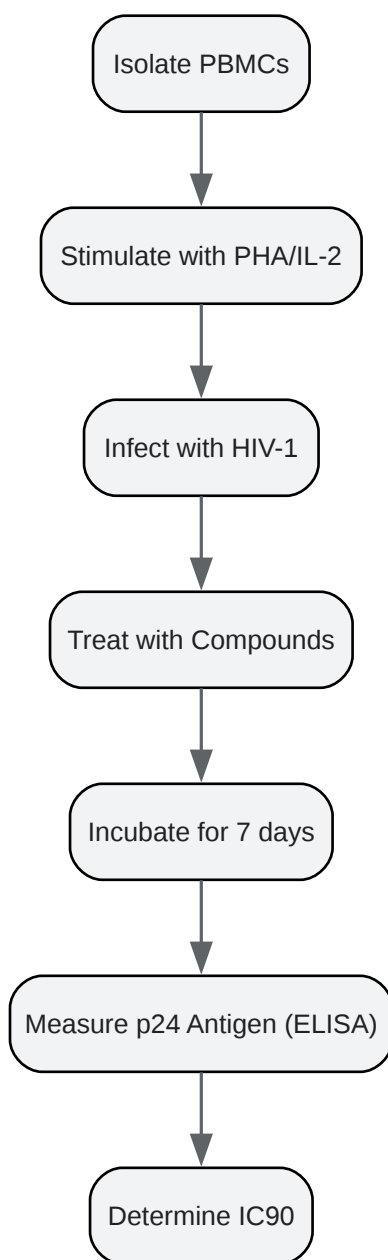
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR5 signaling pathway and the general workflow of the in vitro antiviral activity assessment.



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Caption: CCR5 signaling and HIV-1 entry pathway.



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Caption: Workflow for HIV-1 replication assay in PBMCs.

Structure-Activity Relationship Summary

The available data strongly suggests that the 2-(methoxymethyl) substitution on the piperidine or related piperazine ring is a key determinant for potent CCR5 antagonist activity. The methoxymethyl group likely provides an optimal combination of steric bulk, polarity, and hydrogen bonding capability to enhance binding affinity and selectivity for the CCR5 receptor.

Further exploration of modifications to the methoxymethyl group and other positions on the piperidine ring could lead to the discovery of next-generation CCR5 antagonists with improved therapeutic profiles. While the primary focus of this guide has been on CCR5 antagonists due to the availability of clear SAR data, the **2-(methoxymethyl)piperidine** scaffold may hold promise for other therapeutic targets, and further research in areas such as acetylcholinesterase inhibition and opioid receptor modulation is warranted.

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References

- 1. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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